molecular formula C14H11NO2 B14708621 Benzoxazole, 2-(2-methoxyphenyl)- CAS No. 13459-17-1

Benzoxazole, 2-(2-methoxyphenyl)-

Cat. No.: B14708621
CAS No.: 13459-17-1
M. Wt: 225.24 g/mol
InChI Key: KWOXDLBKAWFYOJ-UHFFFAOYSA-N
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Description

Benzoxazole, 2-(2-methoxyphenyl)-, is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety This compound is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoxazole, 2-(2-methoxyphenyl)-, typically involves the condensation of 2-aminophenol with 2-methoxybenzaldehyde. This reaction can be catalyzed by various agents, including acids, bases, and metal catalysts. For instance, a common method involves using a Lewis acid catalyst such as zinc chloride in an organic solvent like ethanol .

Industrial Production Methods: Industrial production of Benzoxazole, 2-(2-methoxyphenyl)-, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions: Benzoxazole, 2-(2-methoxyphenyl)-, undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Scientific Research Applications

Benzoxazole, 2-(2-methoxyphenyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoxazole, 2-(2-methoxyphenyl)-, involves its interaction with various molecular targets. For instance, in its role as an antimicrobial agent, it targets bacterial enzymes and disrupts their function. In anticancer applications, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

    2-(2-hydroxyphenyl)benzoxazole: Similar in structure but with a hydroxyl group instead of a methoxy group.

    2-(4-methoxyphenyl)benzoxazole: Similar but with the methoxy group at the 4-position of the phenyl ring.

Uniqueness: Benzoxazole, 2-(2-methoxyphenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

13459-17-1

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1,3-benzoxazole

InChI

InChI=1S/C14H11NO2/c1-16-12-8-4-2-6-10(12)14-15-11-7-3-5-9-13(11)17-14/h2-9H,1H3

InChI Key

KWOXDLBKAWFYOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3O2

Origin of Product

United States

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